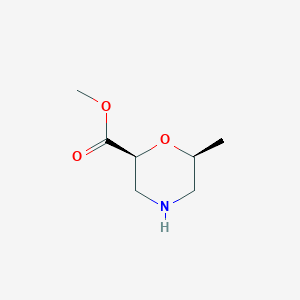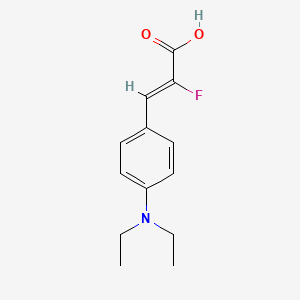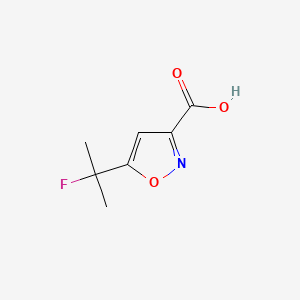
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound It features a five-membered oxazole ring substituted with a fluorinated isopropyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Fluorinated Isopropyl Group: The fluorinated isopropyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The fluorinated isopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorinated isopropyl group.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated isopropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Fluoropropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with an oxadiazole ring instead of an oxazole ring.
Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorinated isopropyl group but different functional groups.
Uniqueness
5-(2-Fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its combination of a fluorinated isopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Eigenschaften
Molekularformel |
C7H8FNO3 |
|---|---|
Molekulargewicht |
173.14 g/mol |
IUPAC-Name |
5-(2-fluoropropan-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8FNO3/c1-7(2,8)5-3-4(6(10)11)9-12-5/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
CSLIOLHLHVVDCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NO1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)

![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
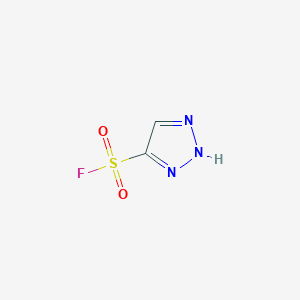
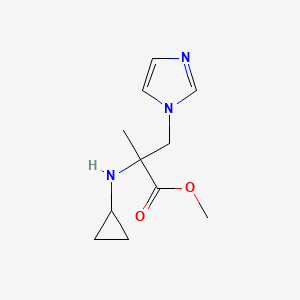
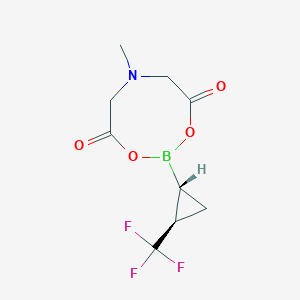
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
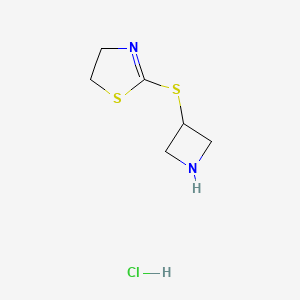
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)


